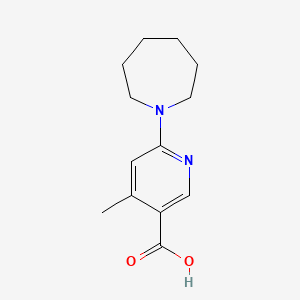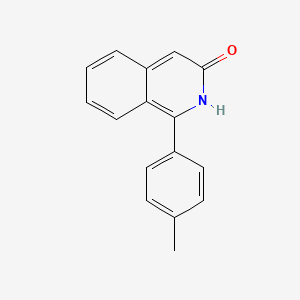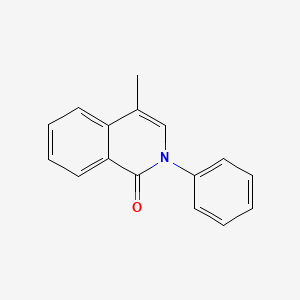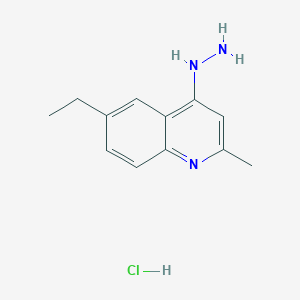
2,4,6-Trichloropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloropteridine is a chemical compound known for its unique structure and properties. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. The presence of three chlorine atoms at the 2, 4, and 6 positions of the pteridine ring imparts distinct chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropteridine typically involves the chlorination of pteridine derivatives. One common method includes the reaction of pteridine with phosphorus oxychloride (POCl3) in the presence of a deacidification agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed:
- Substituted pteridines with various functional groups.
- Oxidized or reduced derivatives of this compound.
- Coupled products with extended conjugation or increased molecular weight .
Applications De Recherche Scientifique
2,4,6-Trichloropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloropteridine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,4,6-Trichloroquinazoline
Comparison: 2,4,6-Trichloropteridine is unique due to its pteridine core, which is structurally different from pyridine, pyrimidine, and quinazoline cores. This structural difference imparts distinct chemical properties and reactivity. For example, the pteridine ring system allows for more extensive conjugation and interaction with biological molecules compared to pyridine or pyrimidine derivatives .
Propriétés
Numéro CAS |
26850-60-2 |
|---|---|
Formule moléculaire |
C6HCl3N4 |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
2,4,6-trichloropteridine |
InChI |
InChI=1S/C6HCl3N4/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H |
Clé InChI |
JXMYRANHRVQQRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=N1)N=C(N=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


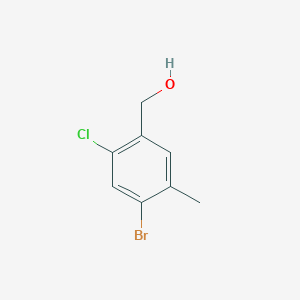
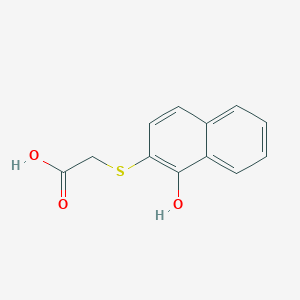

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

